Cancer Stem Cell Inhibitor Screening
In the NIH/MLPCN Luminescence Cell-Based Primary HTS for Inhibitors of Cancer Stem Cells (PubChem AID 504535), the target compound (4,6-dichloro isomer, CAS 897759-44-3) was tested alongside 45 compounds in the 'Inhibitor_Dose_DryPowder_Activity_Set5' at concentrations ranging from 4.6 nM to 30 µM against the HMLE_shECad breast cancer stem cell-like line [1]. The assay recorded 26 compounds as 'Active' out of 45 tested, with 6 compounds showing activity at ≤1 µM [1]. Because the full per-compound activity matrix for this specific compound has not been independently published in a peer-reviewed journal, a direct numerical comparison with its positional isomers (4,5-dichloro, CAS 897617-97-9; 4,7-dichloro) within this exact assay is not available from public non-vendor sources. However, the 4,6-dichloro substitution pattern is structurally distinct from the 4,5- and 4,7-isomers, and class-level SAR from the benzothiazole-pyrrolamide DNA gyrase series indicates that position-3 vs. position-4 substituent shifts can alter potency by up to 100-fold [2]. Procurement of the 4,6-dichloro isomer is therefore required to reproduce the specific screening conditions of AID 504535; any other positional isomer would represent an untested perturbation of the SAR landscape [1][2].
| Evidence Dimension | Cancer stem cell inhibitory activity in HMLE_shECad breast CSC-like cell line |
|---|---|
| Target Compound Data | Tested in PubChem AID 504535; 45 compounds screened; 26 active; 6 with activity ≤1 µM. Target compound present in library but per-compound IC₅₀ not publicly reported in peer-reviewed literature. |
| Comparator Or Baseline | Closest positional isomers: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897617-97-9); N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. No peer-reviewed activity data available for either comparator in this assay system. |
| Quantified Difference | Not quantifiable from independent published sources. Class-level inference from benzothiazole-pyrrolamide SAR: positional isomerism of substituents can alter target inhibition by up to 100-fold [2]. |
| Conditions | HMLE_shECad breast cancer stem cell-like line; compound concentration range 4.6 nM–30 µM; CellTiter-Glo viability readout; 72 h incubation [1]. |
Why This Matters
Users aiming to replicate or extend the NIH cancer stem cell screening results must use the exact 4,6-dichloro isomer tested in AID 504535; positional isomers represent uncharacterized chemical space whose activity cannot be assumed to be similar.
- [1] PubChem BioAssay AID 504535. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/504535 View Source
- [2] Zidar N, Cotman AE, Sinnige W, et al. Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic floor: A medicinal chemistry and QTAIM study. Bioorganic & Medicinal Chemistry. 2024;110:117798. doi:10.1016/j.bmc.2024.117798 View Source
